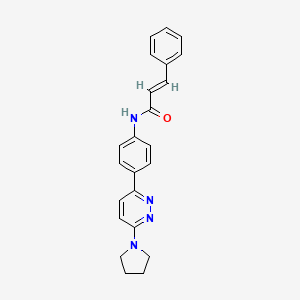

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c28-23(15-8-18-6-2-1-3-7-18)24-20-11-9-19(10-12-20)21-13-14-22(26-25-21)27-16-4-5-17-27/h1-3,6-15H,4-5,16-17H2,(H,24,28)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNVNPMUAOPLOP-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine rings. One common method involves the cyclization of appropriate precursors to form the pyridazine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The final step involves coupling the pyridazine derivative with cinnamamide under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide exhibits various biological activities, including:

-

Anticancer Activity :

- Several studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the pyridazine ring is often associated with enhanced anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth .

- Antimicrobial Properties :

- Neuroprotective Effects :

Therapeutic Applications

The unique structure of this compound opens avenues for several therapeutic applications:

| Application Area | Potential Uses |

|---|---|

| Oncology | Development of anticancer agents |

| Infectious Diseases | Formulation of new antimicrobial therapies |

| Neurology | Neuroprotective drugs for conditions like Alzheimer's disease |

Case Studies and Research Findings

-

Anticancer Research :

- A study published in the Journal of Organic Chemistry evaluated the anticancer properties of related pyridazine derivatives, showing promising results in inhibiting tumor cell lines. The findings suggest that modifications to the pyridazine structure can enhance potency against specific cancer types .

- Antimicrobial Studies :

- Neuroprotection :

Mechanism of Action

The mechanism by which N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrrolidine and pyridazine rings may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrrolidine-containing heterocycles, such as N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (referred to as Compound A in this article) .

| Feature | N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide | Compound A |

|---|---|---|

| Core Structure | Pyridazine | Triazine |

| Substituents | Cinnamamide, pyrrolidine | Dimethylamino groups, butyryl chains |

| Bioactive Moieties | Cinnamamide (potential kinase inhibition) | Hydroxymethyl, butyryl (enhanced solubility) |

| Synthetic Route | Likely via Suzuki coupling and amidation | Multi-step condensation reactions |

Pharmacological and Physicochemical Properties

- Solubility: The pyrrolidine group in both compounds improves aqueous solubility compared to non-polar analogues.

- Binding Affinity: Pyridazine cores are associated with kinase inhibition (e.g., JAK2, EGFR), whereas triazine derivatives (like Compound A) often target DNA repair enzymes (e.g., PARP). No direct binding data for the target compound is available in the provided evidence.

- Metabolic Stability : The absence of ester or labile groups in the target compound may enhance metabolic stability compared to Compound A, which contains hydroxymethyl and butyryl moieties prone to hydrolysis .

Research Findings and Limitations

Knowledge Gaps

The provided evidence lacks direct pharmacological or biochemical data for the target compound. For instance:

- No IC₅₀ values against specific targets.

- No comparative ADME (absorption, distribution, metabolism, excretion) studies.

- Limited structural analogues discussed.

Biological Activity

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine moiety linked to a phenyl group and a cinnamamide structure, which is significant for its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : It has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. For instance, related compounds demonstrated significant luciferase activity in HepG2 cells, indicating their potential as Nrf2 activators and their ability to enhance the expression of antioxidant genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .

- Anticancer Properties : Cinnamamide derivatives have been studied for their antiproliferative effects on various cancer cell lines. In one study, certain derivatives exhibited IC50 values as low as 0.17 µg/mL against breast cancer cells (MCF-7), highlighting their potential as anticancer agents .

- Monoamine Oxidase Inhibition : Some pyridazinone derivatives have shown selective inhibition of monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders. For instance, compounds T3 and T6 were identified as reversible inhibitors with high selectivity for MAO-B .

Study 1: Antioxidant Activity Assessment

A study focused on the antioxidant properties of N-phenyl cinnamamide derivatives found that compound 1g significantly increased glutathione levels and reduced reactive oxygen species (ROS) in HepG2 cells exposed to oxidative stress . The results indicated that this compound could serve as a potent antioxidant agent.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1g | 10 | Nrf2 activation |

| T3 | 27.05 | MAO-A inhibition |

| T6 | 120.6 | MAO-B inhibition |

Study 2: Anticancer Efficacy

In another investigation, various cinnamamide derivatives were tested against cancer cell lines, revealing promising results. The most effective derivative demonstrated an IC50 value of 0.17 µg/mL against MCF-7 cells, suggesting strong antiproliferative activity .

Q & A

Q. What are the key synthetic routes for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between cinnamoyl chloride and the primary amine group of the pyridazine-phenyl intermediate .

- Heterocyclic modifications : Introduction of the pyrrolidine ring via nucleophilic substitution or Suzuki-Miyaura coupling under Pd catalysis .

- Purification : Normal-phase chromatography (e.g., using gradients of dichloromethane/ethyl acetate) or amine-functionalized columns to achieve ≥95% purity .

Key reagents : Thionyl chloride (for chlorination), dimethyl sulfoxide (solvent), and triethylamine (base) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromaticity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .

- X-ray crystallography : For absolute stereochemical determination, though this requires high-quality crystals .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Kinase inhibition : Potential interaction with tropomyosin receptor kinases (TrkA/B/C) due to structural similarity to benzamide derivatives .

- Antimicrobial activity : Pyridazine-pyrrolidine hybrids exhibit bacteriostatic effects, likely via sulfonamide-like pathways .

- ADME properties : Moderate solubility in polar aprotic solvents (e.g., DMSO) and predicted blood-brain barrier permeability via computational models .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity assays for this compound?

Contradictions may arise from:

- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

- Solubility limitations : Optimize formulations using co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .

- Off-target effects : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify non-specific interactions .

Q. What strategies are recommended for optimizing pharmacokinetic properties?

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazine ring to reduce CYP450-mediated oxidation .

- Half-life extension : PEGylation or prodrug approaches (e.g., ester prodrugs for enhanced oral absorption) .

- Toxicity mitigation : Replace the pyrrolidine ring with morpholine or piperazine to minimize hERG channel inhibition .

Q. How can target engagement be experimentally confirmed for this compound?

- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of putative targets (e.g., Trk receptors) in lysates .

- Photoaffinity labeling : Use a derivative with a diazirine group to covalently bind and identify interacting proteins .

- Cryo-EM/X-ray co-crystallography : Resolve ligand-target complexes to map binding pockets .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with Trk receptors .

- Quantum mechanical calculations : Assess electron density distribution to guide substituent modifications .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.